molecular formula C7H17NO B1621743 1-Dimethylamino-2-methylbutan-2-ol CAS No. 74347-10-7

1-Dimethylamino-2-methylbutan-2-ol

Cat. No. B1621743
CAS RN: 74347-10-7
M. Wt: 131.22 g/mol
InChI Key: AGXSAKYCANEZGX-UHFFFAOYSA-N
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Description

1-Dimethylamino-2-methylbutan-2-ol, also known as DMAMCL, is a chiral tertiary amine that has gained significant interest in the scientific community due to its unique properties. DMAMCL is a colorless liquid with a boiling point of 148-150°C and a molecular weight of 145.24 g/mol. It is widely used in various fields such as organic synthesis, catalysis, and pharmaceutical research.

Scientific Research Applications

Acid-Catalysed Eliminations

  • Study Focus: The elimination processes of 1,2-diaryl-4-dimethylamino-3-methylbutan-2-ols, including 1-Dimethylamino-2-methylbutan-2-ol, under acid-catalysed conditions have been studied. These processes result in the exclusive formation of corresponding but-1-enes, contributing to an understanding of their chemical behavior and potential applications in synthesis (Casy, Myers, & Pocha, 1966).

OH and +NH Stretching Frequencies

  • Study Focus: Research on the OH and +NH absorption bands of certain 1,2-diaryl-4-dimethylamino-3-methylbutan-2-ol hydrochlorides, including variations in diastereoisomers, has provided insights into intermolecular interactions and structural analysis (Casy & Pocha, 1966).

Physical Properties in Mixtures

  • Study Focus: The study of physical properties like densities, viscosities, and refractive indices in mixtures involving 1-Dimethylamino-2-methylbutan-2-ol has been conducted. Such research is critical in understanding the compound's behavior in various solvent systems (I. and Khanlarzadeh, 2006).

Synthetic Methods

  • Study Focus: Research has been conducted on the synthesis of derivatives of 1-Dimethylamino-2-methylbutan-2-ol, which is crucial for the development of new compounds and their applications in various fields (Fang Ling, 2011).

Anti-Histaminic Properties

  • Study Focus: Studies on the synthesis and anti-histaminic properties of derivatives of 1-Dimethylamino-2-methylbutan-2-ol provide valuable insights into its potential medicinal applications (Casy & Parulkar, 1969).

Antituberculosis Activity

  • Study Focus: The synthesis of new derivatives of 1-Dimethylamino-2-methylbutan-2-ol with antituberculosis activity highlights its potential in developing new therapeutic agents (Omel’kov, Fedorov, & Stepanov, 2019).

Biofuel Production

  • Study Focus: Research into the use of 1-Dimethylamino-2-methylbutan-2-ol in biofuel production, particularly its role in the synthesis of biofuels like isobutanol, underscores its importance in renewable energy research (Bastian et al., 2011).

properties

IUPAC Name

1-(dimethylamino)-2-methylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-5-7(2,9)6-8(3)4/h9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXSAKYCANEZGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CN(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10995877
Record name 1-(Dimethylamino)-2-methylbutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10995877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Dimethylamino-2-methylbutan-2-ol

CAS RN

74347-10-7
Record name 1-(Dimethylamino)-2-methyl-2-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74347-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Dimethylamino-2-methylbutan-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074347107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Dimethylamino)-2-methylbutan-2-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-dimethylamino-2-methylbutan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.730
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Park, H Choi, JM Hwang, JH Lee, BK Park… - …, 2021 - Wiley Online Library
Heteroleptic Sr complexes, [Sr(dmamp)(btsa)] 2 ⋅DME (1), [Sr(dmamb)(btsa)] 2 ⋅DME (2), [Sr(dmamp)(hfac)] 3 ⋅DME (3), [Sr(dmamb)(hfac)] 3 ⋅DME (4), [Sr(dmamp)(tmhd)] n (5), and …

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